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molecular formula C6H5BrINO B1278952 2-Bromo-6-iodo-3-methoxypyridine CAS No. 321535-37-9

2-Bromo-6-iodo-3-methoxypyridine

Cat. No. B1278952
M. Wt: 313.92 g/mol
InChI Key: LHDNVVCKJSWJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003797B2

Procedure details

To a solution of 2-bromo-3-hydroxy-6-iodopyridine (11-2, 40 g, 133 mmol) in DMF (80 ml) was added K2CO3 (16.77 g, 121 mmol) and methyl iodide (66.3 g, 467 mmol). The system was stirred for 45 minutes at 100° C., cooled to room temperature and then treated with water (650 mL) and stirred for 0.5 h. The resulting solids that precipitated from solution were isolated by filtration and dried to give the title compound (11-3) as a pale brown solid. ESI+MS C6H5BrINO: 313.8 found, 313.9 required.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
16.77 g
Type
reactant
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([I:9])[N:3]=1.[C:10]([O-])([O-])=O.[K+].[K+].CI.O>CN(C=O)C>[Br:1][C:2]1[C:7]([O:8][CH3:10])=[CH:6][CH:5]=[C:4]([I:9])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=NC(=CC=C1O)I
Name
Quantity
16.77 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
66.3 g
Type
reactant
Smiles
CI
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
650 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The system was stirred for 45 minutes at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The resulting solids that precipitated from solution
CUSTOM
Type
CUSTOM
Details
were isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=NC(=CC=C1OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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